Tyloxapol
Description
Tyloxapol as a Nonionic Polymeric Surfactant in Biomedical Science
In biomedical science, this compound's primary role as a nonionic polymeric surfactant is utilized in several ways. One significant application is its use as a mucolytic agent to aid in the liquefaction and removal of bronchopulmonary secretions, particularly those containing mucus and pus. nbinno.comwikipedia.orgncats.io This property is valuable in managing respiratory conditions where thick, tenacious mucus is a problem. nbinno.comncats.io
Beyond its mucolytic action, this compound is also employed in research to modulate lipid metabolism. nbinno.comwikipedia.org When administered intraperitoneally, it is known to block plasma lipolytic activity, thereby preventing the breakdown of triglyceride-rich lipoproteins and inhibiting lipoprotein lipase (B570770). nbinno.comwikipedia.orgdrugbank.com This mechanism is leveraged to induce experimental hyperlipidemia in animal models, providing a tool for studying lipid disorders and evaluating potential therapeutic agents. nbinno.comwikipedia.orgebi.ac.ukdrugbank.com
Furthermore, this compound's surfactant properties make it useful in pharmaceutical research for stabilizing emulsions and potentially enhancing the bioavailability of active ingredients. nbinno.com It has also been investigated for its potential in drug delivery systems, such as in the development of non-ionic surfactant-based liposomes (niosomes). researchgate.netsigmaaldrich.com Research has also explored its use as a detergent, dispersing agent, encapsulating agent, and hydroxy radical scavenger. ncats.io Studies have also indicated potential anti-inflammatory and antioxidant properties, possibly through the inhibition of NF-κB signaling pathways. nih.govpagepress.org
Historical Trajectories of this compound Investigation
The investigation of this compound has evolved over time, driven by its unique properties. Its use as a mucolytic agent has a history spanning over 50 years, during which it has been considered well-tolerated for this application. ncats.io Early research focused on its ability to reduce the viscosity of sputum and facilitate its clearance from the respiratory tract. ncats.ioplos.org Studies in patients with conditions like chronic obstructive pulmonary disease (COPD) have compared this compound to other agents, demonstrating its effect on increasing sputum volume and reducing sputum cell content. plos.orgnih.gov
Concurrently, the understanding and application of this compound's impact on lipid metabolism developed. Its ability to induce hyperlipidemia in animals by inhibiting lipoprotein lipase became a standardized research method for studying lipid profiles and testing hypolipidemic compounds. wikipedia.orgebi.ac.ukdrugbank.comacademicjournals.org This application has been documented in numerous studies investigating the effects of various substances on lipid levels. academicjournals.orgthegoodscentscompany.comajpp.in
More recent research trajectories have explored additional biological activities of this compound, including potential anti-inflammatory, anti-cancer, and antioxidant effects. nih.govresearchgate.net Investigations into its cellular interactions have revealed that this compound can induce apoptosis in certain cell lines in a dose- and time-dependent manner. nih.govresearchgate.net This cytotoxic property has implications for its use in various research contexts and drug delivery systems, highlighting the need for careful consideration of its effects on cellular viability. nih.govresearchgate.net The exploration of this compound's mechanisms of action continues, including its influence on signaling pathways like NF-κB and MAPK, which are relevant in processes like osteoclastogenesis and inflammation. nih.gov
Research findings related to this compound's mucolytic and lipid metabolism effects are summarized in the table below:
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
formaldehyde;oxirane;4-(2,4,4-trimethylpentan-2-yl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22O.C2H4O.CH2O/c1-13(2,3)10-14(4,5)11-6-8-12(15)9-7-11;1-2-3-1;1-2/h6-9,15H,10H2,1-5H3;1-2H2;1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDYZKJNTKZIUSK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(C)(C)C1=CC=C(C=C1)O.C=O.C1CO1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
25301-02-4 | |
| Record name | Ethylene oxide-formaldehyde-4-(1,1,3,3-tetramethylbutyl)phenol copolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25301-02-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID30179950 | |
| Record name | Tyloxapol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30179950 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
25301-02-4 | |
| Record name | Tyloxapol | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB06439 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Tyloxapol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=90255 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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| Record name | Tyloxapol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30179950 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(2,4,4-trimethylpentan-2-yl)phenol; formaldehyde; oxirane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Advanced Synthesis and Analytical Characterization of Tyloxapol
Chemical Synthesis Pathways of Tyloxapol
The synthesis of this compound is a multi-step process involving the polymerization of a phenolic monomer and subsequent ethoxylation.
Polymerization of Phenolic Monomers
The synthesis originates with the polymerization of 4-(1,1,3,3-tetramethylbutyl)phenol (p-tert-octylphenol) with formaldehyde (B43269). Early synthesis methods, including those described in the United States Pharmacopeia (USP), utilized acidic or alkaline catalysis to condense the phenolic monomers with formaldehyde, leading to the formation of methylene-bridged phenolic resins. For instance, oxalic acid or Twitchell's reagent (a sulfonated fatty acid catalyst) were employed in the condensation step in traditional methods. A patented method (EP4455119A1) describes the use of inorganic bases like NaOH for this condensation, which is reported to streamline the reaction and improve reproducibility. One specific pathway involves first reacting p-tert-octylphenol with formaldehyde under alkaline conditions to yield 2,5-dimethylol p-tert-octylphenol. This intermediate then reacts with additional p-tert-octylphenol under acidic conditions to form the phenolic resin. wipo.int
Ethoxylation Processes for Polyoxyethylene Chain Integration
Following the polymerization of the phenolic monomers, the resulting phenolic resin undergoes ethoxylation. This process involves the reaction of the phenolic resin with ethylene (B1197577) oxide to introduce the polyoxyethylene chains. ontosight.ai The ethoxylation is typically carried out in an autoclave at elevated temperatures, often between 125–150°C, under anhydrous conditions. Catalysts such as sodium hydride (NaH) or potassium hydroxide (B78521) (KOH) are used to initiate the ring-opening polymerization of ethylene oxide. The molar ratio of ethylene oxide to the phenolic hydroxyl groups in the resin is a critical factor that determines the average number of ethylene oxide units in the polyoxyethylene chains, which is typically in the range of 8–10 units per hydroxyl group. For example, ethoxylation conditions might involve using 1.7 wt% NaH relative to the resin and feeding 261 g of ethylene oxide per 118 g of resin (an 11:1 molar ratio) over a reaction duration of 2.5 hours. this compound is described as having an average of seven ethylene oxide units linked to its hydrophobic alkylphenol core.
Physicochemical Characterization Methods in Research Contexts
Characterization of this compound after synthesis is crucial for confirming its structure, purity, and properties. Various physicochemical methods are employed for this purpose.
Spectroscopic Analyses (e.g., Fourier Transform Infrared Spectroscopy)
Infrared Spectroscopy (IR), particularly Fourier Transform Infrared Spectroscopy (FTIR), is a common technique used to characterize this compound. thermofisher.comspectrabase.com FTIR analysis helps to confirm the presence of key functional groups within the this compound structure, such as polyether (C-O-C) and aromatic (C=C) bonds. Research has utilized FTIR to investigate the compatibility of this compound with other excipients in formulations by examining shifts or changes in characteristic peaks, such as the disappearance of the –OH band around 3400 cm⁻¹ which might indicate hydrogen bond formation. nih.gov
Chromatographic Techniques
Chromatographic techniques are essential for assessing the purity and composition of this compound, as well as for analyzing formulations containing it.
High-Performance Liquid Chromatography Applications
High-Performance Liquid Chromatography (HPLC) is a widely used chromatographic technique in the analysis of this compound and its formulations. nih.govresearchgate.netdntb.gov.uanih.govnih.gov HPLC methods have been developed and validated for the quantitative determination of other compounds in the presence of this compound, demonstrating its role as an excipient in various formulations, such as ophthalmic solutions. nih.govsemanticscholar.org For instance, a procedure involving solid-phase extraction followed by reversed-phase HPLC with a specific column (Beckman Ultrasphere CN) and mobile phase (acetonitrile:phosphate solution) was developed to quantitate benzalkonium chloride in ophthalmic solutions containing this compound. nih.govsemanticscholar.org This method was found to be quick, specific, and useful for quality control and stability studies, capable of distinguishing individual homologues of benzalkonium chloride. nih.gov this compound has also been used in the mobile phase in micellar liquid chromatography studies to investigate its influence on chromatographic characteristics compared to other surfactants like Triton X-100. acs.orgacs.org Furthermore, HPLC has been employed in research involving this compound-containing formulations, such as in the analysis of fatty acids in bacterial cultures grown with this compound researchgate.net and the determination of drug levels in tissues in studies utilizing this compound-based drug delivery systems. dntb.gov.ua
Here is a summary of some physicochemical properties and analytical findings related to this compound:
| Property | Value / Observation | Method / Context | Source |
| Appearance | Clear to hazy yellow to amber viscous liquid | General Description | usbio.net |
| Cloud Point | 92–97°C (1% aqueous solution) | Quality Control / USP Monograph | pharmacopeia.cninterchim.fr |
| pH | 4.0–7.0 (1 in 20 solution) | Quality Control / USP Monograph | pharmacopeia.cninterchim.fr |
| Residue on Ignition | ≤ 1.0% | Quality Control / USP Monograph | pharmacopeia.cninterchim.fr |
| Free Phenol (B47542) Test | Absence of unreacted phenol (Bromine titration) | Quality Control | |
| Identity (IR) | Conforms to structure, presence of C-O-C and C=C bonds | Quality Control / USP Monograph | thermofisher.compharmacopeia.cninterchim.fr |
| Identity (UV) | Exhibits maxima and minima at same wavelengths as RS | Quality Control / USP Monograph | usbio.netinterchim.fr |
| Solubility | Slowly but freely miscible with water; Soluble in glacial acetic acid, toluene, and chloroform | General Description | usbio.netinterchim.fr |
| Critical Micelle Concentration (CMC) | 0.018 mM | Physicochemical Characterization | sigmaaldrich.com |
Solid-Phase Extraction in this compound-Containing Formulations
Solid-phase extraction (SPE) is a technique used for sample preparation, including the isolation or cleanup of analytes from complex matrices. In the context of this compound-containing formulations, SPE has been employed to separate and quantify other components. For example, a procedure utilizing SPE with a Supelcoclean CN column followed by HPLC was developed and validated for the quantitation of benzalkonium chloride, a preservative, in an experimental ophthalmic formulation containing this compound. nih.govsemanticscholar.org This demonstrates that SPE can be an effective method for sample cleanup and isolation of specific analytes from matrices where this compound is present, simplifying the analysis of other compounds in the formulation. The method involved using acetonitrile:phosphate solution as the mobile phase for subsequent HPLC analysis. nih.gov
Colloidal and Micellar Property Characterization
This compound exhibits well-defined colloidal and micellar properties in aqueous solutions due to its amphiphilic structure. Characterization of these properties is crucial for understanding its behavior in various applications.
Critical Micelle Concentration Determination
The Critical Micelle Concentration (CMC) is a fundamental property of surfactants, representing the concentration above which micelles begin to form. Determining the CMC of this compound provides insight into its self-assembly behavior. While one study using pyrene (B120774) fluorescence probing showed no clear evidence of a sharp CMC like that observed with Triton X-100, fitting the data assuming pyrene partitioning into aggregates yielded CMC values in the micromolar range. researchgate.netnih.gov These values were found to be significantly lower (about a hundred times) than those reported for the monomeric surfactant Triton X-100. researchgate.netnih.gov Another source provides a specific CMC value of 0.018 mM for this compound. scientificlabs.co.uksigmaaldrich.comkrackeler.comsigmaaldrich.com
Data on CMC values can be presented as follows:
| Surfactant | CMC (mM) | Method/Notes | Source |
| This compound | Micromolar range | Pyrene fluorescence probing (fitted data) | researchgate.netnih.gov |
| This compound | 0.018 | Reported value | scientificlabs.co.uksigmaaldrich.comkrackeler.comsigmaaldrich.com |
| Triton X-100 | 0.22 | Compared to this compound | |
| Triton X-100 | 0.17 | Reported value | nih.govwindows.net |
The lower CMC of this compound compared to Triton X-100 suggests that it forms micelles at much lower concentrations. researchgate.netnih.gov
Cloud Point Analysis of Aqueous this compound Solutions
The cloud point is the temperature at which a clear aqueous solution of a nonionic surfactant becomes cloudy upon heating, indicating phase separation due to dehydration of the hydrophilic chains. Cloud point analysis is a common method for characterizing the temperature-dependent solubility of nonionic surfactants like this compound.
The cloud point of dilute aqueous this compound solutions is reported to be between 92 and 97°C. usbio.netglentham.comuspbpep.com One source specifically gives a cloud point of 94.3 °C. sigmaaldrich.comsigmaaldrich.com
Studies have investigated the effect of additives, such as salts and other surfactants, on the cloud point of this compound solutions. google.comgoogle.comepo.org Ionic cloud point modifiers, both anionic (e.g., DOSS, SDS, sodium oleate) and cationic (e.g., DTAB, TTAB), have been shown to be very effective in raising the cloud point of this compound. google.comgoogle.comepo.org In contrast, polyethylene (B3416737) glycol (PEG-400) and propylene (B89431) glycol (PG) were found to be ineffective in significantly raising the cloud point. google.comgoogle.comepo.org This property is relevant in applications where maintaining solution clarity and stability at elevated temperatures, such as during sterilization, is important. google.comgoogle.com
Microviscosity and Aggregation Number Determination in Micellar Systems
The microviscosity of the micellar core and the aggregation number (the average number of surfactant molecules per micelle) are important parameters that describe the internal environment and size of micelles.
Microviscosity of this compound micelles has been investigated using fluorescence probing with viscosity-sensitive probes like 1,3-dipyrenylpropane. researchgate.netnih.govcapes.gov.bracs.org These studies indicate that the microviscosity of this compound micelles is relatively high, reported to be three to four times larger than that of Triton X-100 micelles. researchgate.netnih.gov The microviscosity was also observed to decrease rapidly with increasing temperature. researchgate.netnih.gov
Aggregation numbers of this compound micelles have been measured using techniques such as time-resolved fluorescence quenching (TRFQ). researchgate.netnih.gov These measurements show that the aggregation numbers of this compound micelles increase with temperature. researchgate.netnih.gov Furthermore, this compound micelles have been found to have smaller aggregation numbers compared to Triton X-100 micelles. researchgate.netnih.gov
Electron Microscopy for Micellar Morphology (e.g., Cryo-TEM)
Electron microscopy, particularly cryogenic transmission electron microscopy (Cryo-TEM), is a powerful technique for directly visualizing the morphology and size of micelles in their native hydrated state. researchgate.netnih.govresearchgate.netnih.govacs.orgconicet.gov.arufrgs.br
Cryo-TEM studies of this compound micelles have shown that they typically remain spheroidal in shape up to a certain concentration (e.g., 10 wt%). researchgate.netnih.gov At higher concentrations (e.g., 15 wt%), some regions exhibiting ordered elongated micelles have been observed, which may represent precursors to hexagonal phases known to occur at even higher concentrations (e.g., around 35 wt%). researchgate.netnih.gov
This compound micelles have been reported to form spherical micelles with a radius of approximately 3.5 nm, as determined by cryo-transmission electron microscopy. nih.govwindows.netresearchgate.net The bulky oligomeric structure of this compound is suggested to contribute to the formation of small spherical micelles with a lower aggregation number compared to the ellipsoidal micelles of Triton X-100. researchgate.net
Electron microscopy, including TEM and SEM, has also been used to characterize the size and morphology of niosomes (non-ionic surfactant-based vesicles) formulated with this compound. nih.gov
Elucidation of Tyloxapol S Biological Mechanisms of Action
Immunomodulatory and Anti-inflammatory Mechanisms
Tyloxapol exhibits notable immunomodulatory and anti-inflammatory effects through several distinct mechanisms. These actions contribute to its potential therapeutic utility in conditions characterized by excessive inflammation.
Regulation of Nuclear Factor Kappa B (NF-κB) Signaling
This compound has been shown to inhibit the activation of the transcription factor nuclear factor kappa B (NF-κB). Studies in cultured human monocytes demonstrate that this compound can suppress NF-κB activation pagepress.orgnih.gov. This inhibition is achieved by suppressing the degradation of IκBα and preventing the phosphorylation and nuclear translocation of the p65 subunit of NF-κB nih.gov. This regulatory effect on NF-κB signaling is considered a fundamental pathway for its anti-inflammatory and osteoclastogenesis inhibitory properties researchgate.net.
Inhibition of Pro-inflammatory Cytokine and Eicosanoid Release
A key anti-inflammatory mechanism of this compound involves the inhibition of the release of various pro-inflammatory cytokines and eicosanoids. Research indicates that this compound reduces the resting secretion of interleukin-8 (IL-8) in cultured human monocytes. Furthermore, it inhibits the release of several cytokines stimulated by lipopolysaccharide (LPS), including tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), interleukin-6 (IL-6), interleukin-8 (IL-8), and granulocyte-macrophage colony-stimulating factor (GM-CSF) nih.govpagepress.orgnih.gov. This compound also inhibits the release of the eicosanoids thromboxane (B8750289) A2 and leukotriene B4 (LTB4) pagepress.orgnih.gov.
Data from macrophage activation tests in vitro illustrate these inhibitory effects. For instance, macrophages stimulated with LPS released significantly less IL-1β, IL-6, and IL-8 when treated with this compound at concentrations of 0.1 and 1.0 mg/ml compared to LPS stimulation alone (p < 0.001, p < 0.01, and p < 0.001 respectively) nih.gov.
Table 1: Inhibition of Pro-inflammatory Mediator Release by this compound
| Mediator | Effect of this compound | Cell Type/Model | Reference |
| NF-κB activation | Inhibited (suppresses IκBα degradation, p65 translocation/phosphorylation) | Cultured human monocytes, BMMs, Raw 264.7 cells | nih.govpagepress.orgnih.gov |
| TNF-α | Inhibited (LPS-stimulated release) | Cultured human monocytes, Murine macrophages (RAW264.7) | nih.govpagepress.orgnih.govresearchgate.net |
| IL-1β | Inhibited (LPS-stimulated release) | Cultured human monocytes, Macrophages | nih.govpagepress.orgnih.gov |
| IL-6 | Inhibited (LPS-stimulated release) | Cultured human monocytes, Macrophages, HCE-2 cells | nih.govpagepress.orgnih.govresearchgate.netarvojournals.org |
| IL-8 | Reduced (resting and LPS-stimulated release) | Cultured human monocytes, Macrophages, HCE-2 cells | nih.govpagepress.orgnih.govarvojournals.org |
| GM-CSF | Inhibited (LPS-stimulated release) | Cultured human monocytes | pagepress.orgnih.gov |
| Thromboxane A2 | Inhibited (release) | Cultured human monocytes | pagepress.orgnih.gov |
| Leukotriene B4 | Inhibited (release) | Cultured human monocytes | pagepress.orgnih.gov |
Endotoxin (B1171834) Receptor Binding Interference on Immune Cells
This compound interferes with the binding of endotoxin (LPS) to its receptors on immune cells. This is considered one of the direct mechanisms by which this compound blocks the activation of immune cells pagepress.org. Specifically, this compound has been shown to block the binding of endotoxin to murine macrophages and CHO cells expressing CD14 researchgate.netnih.gov. It may achieve this by affecting the conformation of membrane receptors for LPS, such as CD14, or adhesion receptors like CD11/CD18, thereby acting as antagonists pagepress.org. This blockade of endotoxin binding is suggested as a primary mechanism of this compound activity in vivo pagepress.orgnih.gov.
Modulation of Endotoxin Endocytosis by Endothelial Cells and Macrophages
Nonionic detergents, including this compound, have been demonstrated to block the endocytosis of LPS by endothelial cells in culture pagepress.orgphysiology.org. This compound also directly blocks the binding of endotoxin to macrophages, which can influence the subsequent endocytosis process pagepress.orgnih.gov. This modulation of endotoxin uptake by key cell types involved in the inflammatory response contributes to this compound's anti-endotoxic effects.
Molecular Mechanisms in Osteoclastogenesis Inhibition
Beyond its immunomodulatory effects, this compound has also demonstrated the ability to inhibit osteoclastogenesis, the process by which osteoclasts (cells responsible for bone resorption) are formed. This effect is mediated through specific molecular pathways.
Research indicates that this compound suppresses RANKL-stimulated osteoclastogenesis in a dose-dependent manner, particularly during the initial stages of the process nih.govresearchgate.net. Molecular investigations have revealed that this compound achieves this by restraining the activation of both NF-κB and MAPK signaling pathways nih.govresearchgate.net. As mentioned earlier, this compound suppresses RANKL-stimulated NF-κB activation by inhibiting the degradation of IκBα and the phosphorylation and nuclear translocation of p65 nih.gov. Additionally, the MAPK signaling pathway is suppressed by this compound in a dose- and time-dependent manner nih.gov. These inhibitory effects on key signaling cascades are crucial to its ability to suppress osteoclast formation and function nih.gov. Animal studies have further supported these in vitro findings, demonstrating that this compound inhibits ovariectomized-induced bone loss by inhibiting osteoclast activity nih.gov.
Table 2: Molecular Targets of this compound in Osteoclastogenesis Inhibition
| Signaling Pathway | Effect of this compound | Mechanism | Reference |
| NF-κB | Inhibited | Suppresses IκBα degradation, inhibits p65 phosphorylation/translocation | nih.govresearchgate.net |
| MAPK | Inhibited | Suppression in dose- and time-dependent manner | nih.gov |
This compound, a nonionic surfactant, has demonstrated various biological activities, including effects on bone metabolism and lipid processing. Its mechanisms of action in these areas involve the modulation of key signaling pathways and enzyme activities.
Suppression of RANKL-Stimulated Osteoclast Formation
Research indicates that this compound can suppress the formation of osteoclasts stimulated by Receptor Activator of Nuclear Factor κB Ligand (RANKL). Osteoclasts are specialized cells responsible for bone resorption, and their excessive activity contributes to bone loss conditions like osteoporosis. Studies have shown that this compound suppresses RANKL-stimulated osteoclastogenesis in a dose-dependent manner, particularly in the initial stages of this process. nih.gov In vitro experiments utilizing F-actin belts and pit formation assays have further demonstrated this compound's ability to inhibit the function of mature osteoclasts. nih.gov Animal models of ovariectomy-induced bone loss have also shown that this compound inhibits bone mass loss by suppressing osteoclast activity, with limited effects on osteoblastic differentiation and mineralization. nih.gov
Downregulation of MAPK Signaling Pathway Activation (e.g., ERK, p38, JNK)
This compound has been found to downregulate the activation of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway in osteoclasts. nih.gov The MAPK pathway, encompassing ERK, p38, and JNK, plays a crucial role in various cellular processes, including cell proliferation, differentiation, and apoptosis. mdpi.com In the context of osteoclastogenesis, MAPK activation by RANKL is essential for differentiation. ijbs.com Studies have shown that this compound suppresses the phosphorylation of ERK, p38, and JNK in a dose- and time-dependent manner following RANKL stimulation. nih.govresearchgate.net This suppression of MAPK signaling is considered a key mechanism by which this compound inhibits osteoclast formation and activity. nih.gov
Inhibition of NF-κB Activation in Osteoclasts
Disruption of Lipid Metabolism Pathways
This compound is well-known for its effects on lipid metabolism, particularly its ability to induce hyperlipidemia in animal models, making it a valuable tool for studying lipid disorders and evaluating potential hypolipidemic agents. jcdr.netnih.govmedchemexpress.com Its impact on lipid metabolism is primarily mediated through the disruption of key enzymatic activities and interactions with lipoproteins.
Lipoprotein Lipase (B570770) Activity Inhibition
A primary mechanism by which this compound disrupts lipid metabolism is the inhibition of lipoprotein lipase (LPL) activity. jcdr.netnih.govdrugbank.comebi.ac.ukbrandeis.edu LPL is a crucial enzyme located on the surface of endothelial cells that hydrolyzes triglycerides in circulating lipoproteins, such as chylomicrons and very low-density lipoproteins (VLDL), allowing the uptake of fatty acids by peripheral tissues. drugbank.com By inhibiting LPL, this compound prevents the efficient clearance of triglycerides from the plasma, leading to their accumulation and consequently inducing hypertriglyceridemia. jcdr.netnih.govbrandeis.edu This inhibitory effect on LPL is a major contributor to the hyperlipidemic state observed after this compound administration. jcdr.netnih.govbrandeis.edu
Modulation of Hepatic Cholesterol Synthesis (e.g., HMG-CoA Reductase Activity)
This compound also influences hepatic cholesterol synthesis, specifically by increasing the activity of 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) reductase. medchemexpress.comnih.govdntb.gov.ua HMG-CoA reductase is a rate-limiting enzyme in the mevalonate (B85504) pathway, which is responsible for cholesterol biosynthesis in the liver. researchgate.net Increased activity of this enzyme leads to enhanced cholesterol production in the liver. medchemexpress.comnih.gov This increased hepatic cholesterol synthesis, in conjunction with impaired lipid clearance due to LPL inhibition, contributes to the elevated plasma cholesterol levels observed in this compound-treated animals. medchemexpress.comnih.gov
Interaction with Lipoproteins and Lipid Hydrolysis
This compound interacts directly with lipoproteins, which are complexes of lipids and proteins that transport fats in the bloodstream. jcdr.netnih.gov As a nonionic detergent, this compound surrounds lipoproteins, effectively inhibiting the action of lipolytic enzymes that would normally hydrolyze the lipids within these particles. jcdr.netnih.gov This includes not only lipoprotein lipase but also hepatic lipase, which also possesses phospholipase-A1 activity and is involved in the hydrolysis of plasma VLDL phospholipids (B1166683). jcdr.netnih.gov Furthermore, this compound can partly inhibit Lecithin-Cholesterol Acyltransferase (LCAT), an enzyme that esterifies cholesterol in lipoproteins. jcdr.netnih.gov this compound has also been shown to displace apoproteins from high-density lipoproteins (HDL), which can inhibit the transfer of phospholipids between lipoproteins. jcdr.netnih.gov These interactions collectively disrupt the normal processing and hydrolysis of lipids within lipoproteins, contributing to the accumulation of lipids in the plasma. jcdr.netnih.gov
Compound Names and PubChem CIDs
| Compound Name | PubChem CID |
| This compound | 71388 wikipedia.orgthegoodscentscompany.com |
| RANKL | 11148 lipidmaps.org |
| ERK | - |
| p38 | - |
| JNK | - |
| NF-κB | 16219992 nih.gov |
| Lipoprotein Lipase (LPL) | - |
| HMG-CoA Reductase | - |
| IκBα | - |
| p65 (NF-κB subunit) | - |
| Hepatic Lipase | - |
| LCAT | - |
| VLDL | - |
| HDL | - |
| Chylomicrons | - |
Note: PubChem CIDs for general protein names like ERK, p38, JNK, NF-κB subunits, and lipases are not provided as they represent families of proteins or complexes rather than single chemical compounds with unique CIDs in the context of this table. The CID for RANKL refers to the ligand molecule. lipidmaps.org The CID for NF-κB refers to the complex. nih.gov
Data Tables
While specific quantitative data points (e.g., precise IC50 values for enzyme inhibition or fold changes in protein phosphorylation) were mentioned in the search results as being presented in figures or tables within the original papers, the raw numerical data was not consistently available in a format suitable for direct extraction and presentation in interactive tables here. The search results primarily summarized the findings qualitatively or referred to graphical representations.
However, based on the descriptions, here are examples of the types of data that were discussed:
Example Data Type: this compound's Effect on MAPK Phosphorylation in RAW 264.7 Cells Stimulated with RANKL
| This compound Concentration | p-ERK Level (Relative to Control) | p-p38 Level (Relative to Control) | p-JNK Level (Relative to Control) |
| 0 µg/mL | High | High | High |
| Low Concentration | Reduced | Reduced | Reduced |
| Medium Concentration | Further Reduced | Further Reduced | Further Reduced |
| High Concentration | Significantly Reduced | Significantly Reduced | Significantly Reduced |
Example Data Type: this compound's Effect on Plasma Lipid Levels in Rats
| Time After this compound Injection | Plasma Triglyceride (mg/dl) | Plasma Cholesterol (mg/dl) | Plasma Phospholipids (mg/dl) |
| Baseline | ~66.3 | ~91.2 | ~92.7 |
| 6 hours | Linear Increase | Linear Increase | Linear Increase |
| 48 hours | ~3200 | ~586 | ~715 |
| 3-6 days | Slow Decrease | Slow Decrease | Slow Decrease |
Disruption of Lipid Metabolism Pathways
Formation of Surface Coats Around Lipoproteins
One proposed mechanism for this compound's effect on lipid metabolism involves the formation of a surface coat around lipoproteins. This coating is suggested to render the lipoproteins less accessible as substrates for lipolytic enzymes, such as lipoprotein lipase. nih.govjcdr.net this compound is known to block plasma lipolytic activity and inhibit lipoprotein lipase, thereby preventing the breakdown of triglyceride-rich lipoproteins and inhibiting triglyceride uptake. drugbank.comunict.itpvj.com.pk This mechanism contributes to the induction of experimental hyperlipidemia observed in animal models following this compound administration. nih.govunict.itebi.ac.ukwikipedia.orgusbio.net Studies have shown that this compound injection leads to increased levels of total plasma cholesterol, phospholipids, and triglycerides. nih.govjcdr.net The electrophoretic pattern of serum lipoproteins in rats after this compound injection indicates the disappearance of HDL and an increase in VLDL and LDL levels, along with reduced electrophoretic mobility of all fractions. nih.govjcdr.net
Pulmonary Secretion Modulation and Respiratory System Interactions
This compound exerts several effects on the respiratory system, primarily related to its surfactant properties and ability to interact with pulmonary secretions. Its influence is characterized by secretolytic action, reduction of surface tension, dissolution of coatings, and down-regulation of inflammation. nih.govncats.ioplos.orgresearchgate.net
Secretolytic Effects and Sputum Viscosity Reduction
This compound demonstrates secretolytic effects, promoting the liquefaction of sputum. nih.govncats.ioplos.orgresearchgate.netuni-frankfurt.de Studies utilizing rotational viscosimetry have shown that this compound can reduce sputum viscosity by 10% to 20%. nih.govncats.ioplos.orgresearchgate.netuni-frankfurt.de An in vitro study on cystic fibrosis sputum demonstrated a significant reduction in viscosity after treatment with this compound. atsjournals.org
| Study Type | Sample | Treatment | Baseline Viscosity (Centipoise) | Treated Viscosity (Centipoise) | Percentage Reduction |
|---|---|---|---|---|---|
| In vitro atsjournals.org | Cystic Fibrosis Sputum | This compound (0.125% wt/vol) | 463 ± 133 | 128 ± 52 | ~72% |
| Rotational Viscosimetry nih.govncats.ioplos.orgresearchgate.netuni-frankfurt.de | Sputum | This compound | - | - | 10% to 20% |
In a double-blind crossover study involving patients with chronic obstructive pulmonary disease (COPD), this compound inhalation led to a statistically significant increase in sputum volume and sputum dry weight compared to distilled water. nih.govplos.orgresearchgate.netuni-frankfurt.de
| Study | Patient Group | Treatment | Sputum Volume Change (compared to distilled water) | Sputum Dry Weight Change (compared to distilled water) |
|---|---|---|---|---|
| Paez et al. (COPD Patients) nih.govplos.orgresearchgate.netuni-frankfurt.de | 20 patients | This compound aerosol | Significant increase | Significant increase (by 0.84 g/h; 95% CI 0.15–1.54 g/h, n = 7) |
Airway Surface Tension Modification
As a surfactant, this compound is known to reduce surface tension. drugbank.comusbio.netnih.govncats.ioplos.orgresearchgate.netuni-frankfurt.dethegoodscentscompany.com Studies have specifically examined its influence on the surface tension of sputum, showing a significant decrease in surface tension values after the addition of this compound. uni-frankfurt.de This reduction in surface tension is a characteristic property of surfactants and contributes to the altered rheological properties of mucus. nih.govwikipedia.orgphysiology.org
| Study | Sample | Treatment | Effect on Surface Tension |
|---|---|---|---|
| Wilde uni-frankfurt.de | Sputum | This compound | Significant decrease (up to ¾ of initial value) |
| Khanal et al. nih.gov | Aqueous subphases (mimicking ASL) | This compound (0.1% w/w, 0.2% w/w, 0.4% w/w) | Decreased surface tension with increasing concentration (39.1±1.0 mN/m at 0.1%, 37.0±1.0 mN/m at 0.2% and 0.4%) |
Dissolution of Bronchopulmonary Secretions and Enhancement of Ciliary Function
This compound facilitates the dissolution of viscous and dried bronchopulmonary secretions. usbio.netnih.govncats.ioplos.orgresearchgate.netthegoodscentscompany.com By penetrating the mucous wall and moistening accumulated mucus and plugs, this compound aids in breaking down these tenacious materials. nih.govresearchgate.netuni-frankfurt.de This action, coupled with the reduction in sputum viscosity, enables increased ciliary activity in the respiratory tract. nih.govncats.ioplos.orgresearchgate.net The dissolution of secretions reduces the physical burden on cilia, allowing them to function more effectively in clearing mucus.
Restoration of Mucociliary Clearance Mechanisms
The combined effects of sputum viscosity reduction, airway surface tension modification, and the dissolution of secretions contribute to the restoration of mucociliary clearance mechanisms. nih.govkarger.comresearchgate.net In vitro experiments using a cystic fibrosis airway model demonstrated that this compound is able to restore mucociliary clearance that was previously absent. karger.com The addition of this compound led to an increase in mucus transport velocity, with a maximal effect observed within a few hours and the effect lasting for an extended period. karger.com
| Model System | Treatment | Baseline Mucociliary Clearance Velocity | Peak Mucociliary Clearance Velocity (after this compound) | Duration of Effect |
|---|---|---|---|---|
| MucilAir™-CF (in vitro) karger.com | This compound solution | Zero | 12 µm/s to 22 µm/s | At least 48 hours (maximal effect after 120 min) |
Antioxidant and Radical Scavenging Properties
This compound has been shown to possess antioxidant and radical scavenging properties. uni-frankfurt.deatsjournals.orgthegoodscentscompany.compagepress.orgwikipedia.orgnih.govacademicjournals.orggoogle.comncats.io It can effectively scavenge oxidants such as hypochlorous acid (HOCl) in vitro and has demonstrated protective effects against HOCl-mediated lung injury in animal models. atsjournals.orgnih.gov this compound's ability to inhibit the generation of hydroxyl radicals (•OH) has also been observed in chemical systems. google.com
| Oxidant/Radical | This compound Effect | Study Type | Findings |
|---|---|---|---|
| Hypochlorous acid (HOCl) atsjournals.orgnih.gov | Scavenging | In vitro, Animal model | Effectively scavenges HOCl (1 to 7.5 mM in vitro), protects from HOCl-mediated lung injury in rats. |
| Hydroxyl radicals (•OH) google.com | Inhibition of generation | Chemical system | Inhibited •OH generation in a concentration-dependent manner. |
| Nitric oxide radicals academicjournals.org | Scavenging | In vitro assay | Showed nitric oxide radical scavenging activity. |
| DPPH radicals academicjournals.org | Scavenging | In vitro assay | Showed DPPH radical scavenging activity. |
| Lipid peroxidation academicjournals.org | Inhibition | In vitro assay | Inhibited lipid peroxidation. |
Investigation of Cytotoxicity and Programmed Cell Death Induction
Studies have explored the impact of this compound on cellular health and the mechanisms by which it can lead to cell death. This includes assessing how cells survive and change in appearance, characterizing the specific pathways of cell death, examining effects on the cell cycle, and investigating how combining this compound with lipids might reduce its toxicity.
Assessment of Cellular Viability and Morphology
This compound treatment has been shown to produce dose- and time-dependent cytotoxicity in various cell lines, including RAW 264.7 murine macrophage-like cells and NIH/3T3 mouse fibroblasts. researchgate.netnih.govebi.ac.uk this compound demonstrated greater damage to RAW 264.7 cells compared to NIH/3T3 cells. researchgate.netnih.govebi.ac.uk Exposure to this compound leads to alterations in cellular morphology. researchgate.netnih.gov These changes can include cell detachment and cell shrinkage. researchgate.netebi.ac.uknih.gov Propidium iodide nuclear staining has been used to detect the cell morphology changes induced by this compound treatment. researchgate.netnih.gov
Characterization of Apoptotic Pathways (e.g., DNA Fragmentation, Chromatin Condensation, Hypodiploid DNA Population)
This compound has been found to induce apoptosis in cells. researchgate.netnih.govebi.ac.uk Cells exposed to this compound exhibit morphological features characteristic of apoptosis, such as chromatin condensation. researchgate.netnih.govebi.ac.uk Chromatin condensation is considered a hallmark of the terminal stages of apoptosis. DNA fragmentation, another key indicator of apoptosis, has also been observed. researchgate.netnih.govebi.ac.uk Typical apoptotic ladders were detected in DNA extracted from this compound-treated cells using DNA fragmentation assays. researchgate.netnih.govebi.ac.uksigmaaldrich.comproquest.com Flow cytometric analysis has revealed an increase in the hypodiploid DNA population (sub-G1 peak) following this compound treatment, indicating that DNA cleavage occurred. researchgate.netnih.govebi.ac.uk Interestingly, pretreating cells with zVAD-fmk, a general caspase inhibitor, did not prevent this compound-induced apoptosis, suggesting a caspase-independent pathway may be involved. researchgate.netnih.govebi.ac.uk
Influence on Cell Cycle Progression
Cell cycle analysis has been employed to understand the effects of this compound on cell proliferation. nih.gov While initial effects of this compound solution and solid lipid particle (SLP)-Tyloxapol dispersions on HEK293 cells were similar, longer incubation periods resulted in partial recovery of cells treated with SLP-Tyloxapol dispersion. nih.gov In contrast, the presence of this compound solution continued to induce apoptotic cell death. nih.gov this compound has been used in studies investigating cell cycle progression in other contexts, such as mycobacteria growth conditions. nih.gov
Mitigation of Cytotoxic Effects by Lipid Co-formulation
Research has indicated that the cytotoxicity of this compound can be reduced by the addition of nontoxic lipids. researchgate.netnih.govebi.ac.uk For instance, adding 1,2-dipalmitoyl-sn-glycero-3-phosphocholine, a nontoxic lipid, has been shown to attenuate the interaction of this compound with the cell membrane, thereby reducing its cytotoxicity. researchgate.netnih.govebi.ac.ukresearchgate.net Solid lipid nanoparticles (SLNs), which are composed of solid lipids and stabilized by surfactants like this compound, have been explored as drug delivery systems and are noted for showing less cytotoxicity compared to polymeric nanoparticles. rjptonline.orgnih.gov Lipid-based nanocarriers, including SLNs, can potentially improve the therapeutic index of anticancer drugs by enhancing delivery and potentially reducing toxicity. nih.govresearchgate.net
Table 1: Summary of this compound's Cytotoxic Effects and Apoptosis Induction
| Cell Line | Observed Cytotoxicity | Morphological Changes Observed | Evidence of Apoptosis |
| RAW 264.7 | Dose- and time-dependent; Higher than NIH/3T3 researchgate.netnih.govebi.ac.uk | Chromatin condensation, Cell shrinkage researchgate.netnih.govebi.ac.uk | DNA fragmentation (apoptotic ladders), Hypodiploid DNA population (sub-G1) researchgate.netnih.govebi.ac.uk |
| NIH/3T3 | Dose- and time-dependent; Lower than RAW 264.7 researchgate.netnih.govebi.ac.uk | Chromatin condensation, Cell shrinkage researchgate.netnih.govebi.ac.uk | DNA fragmentation (apoptotic ladders), Hypodiploid DNA population (sub-G1) researchgate.netnih.govebi.ac.uk |
| HEK293 | Moderate and delayed cytotoxicity (in SLP-Tyl dispersion); Induces apoptotic cell death (in solution) nih.gov | Cell detachment, Alterations in cellular morphology nih.gov | Apoptotic cell death induced by solution nih.gov; Nuclear fragmentation, appearance of apoptotic nuclei medchemexpress.com |
| Jurkat T-lymphoblasts | Lysis induced medchemexpress.comtargetmol.com | Not specified in search results | Not specified as apoptosis in search results, but lysis is a form of cell death. medchemexpress.comtargetmol.com |
| Epithelial cells | Cytotoxicity induced medchemexpress.comtargetmol.com | Not specified in search results | Not specified in search results. |
| Red blood cells | Cytotoxicity induced medchemexpress.comtargetmol.com | Not specified in search results | Not specified in search results. |
Table 2: Mitigation of this compound Cytotoxicity by Lipid Co-formulation
| Co-formulation Agent | Effect on this compound Cytotoxicity | Proposed Mechanism of Mitigation |
| 1,2-dipalmitoyl-sn-glycero-3-phosphocholine | Reduced cytotoxicity researchgate.netnih.govebi.ac.ukresearchgate.net | Attenuates interaction with cell membrane researchgate.netnih.govebi.ac.ukresearchgate.net |
| Solid Lipid Nanoparticles (SLNs) | Less cytotoxicity compared to polymeric nanoparticles rjptonline.orgnih.gov | Composed of solid lipids, biocompatible rjptonline.orgnih.gov |
Experimental Design and Translational Research Models
In Vitro Cell-Based Assays and Systems
In vitro cell-based assays and systems provide controlled environments to study the direct effects of tyloxapol on various cell types and biological processes. These models allow for detailed investigations into cellular responses, molecular mechanisms, and interactions with specific cellular components.
Primary Cell Cultures and Immortalized Cell Lines in Biological Investigations
Various cell lines and primary cell cultures are utilized to study the biological effects of this compound. These include immortalized cell lines such as RAW 264.7 murine macrophage-like cells, HEK293 cells, Jurkat T-lymphoblasts, and NIH/3T3 mouse fibroblast cells, as well as primary cell cultures like bone marrow-derived macrophages (BMMs) selleckchem.comselleckchem.comnih.govebi.ac.ukresearchgate.netresearchgate.net.
Studies have shown that this compound can induce cytotoxicity in certain cell types. For instance, it has been reported to cause lysis of human Jurkat T-lymphoblasts and induce apoptosis in RAW 264.7 murine macrophage-like cells and NIH/3T3 mouse fibroblast cells selleckchem.comselleckchem.comebi.ac.ukresearchgate.net. Research using RAW 264.7 and NIH/3T3 cells demonstrated that this compound treatment produced dose- and time-dependent cytotoxicity, with greater damage observed in RAW 264.7 cells ebi.ac.ukresearchgate.net. Morphological features of apoptosis, such as chromatin condensation and cell shrinkage, were observed, and DNA fragmentation assays revealed typical apoptotic ladders in treated cells ebi.ac.ukresearchgate.net. Flow cytometric analysis also indicated an increase in the hypodiploid DNA population, consistent with DNA cleavage ebi.ac.uk.
In studies involving HEK293 cells, exposure to this compound solutions or dispersions resulted in dose- and time-dependent cytostatic effects and moderate, delayed cytotoxicity researchgate.net. This compound caused detachment of HEK293 cells, decreased cell proliferation, and altered cellular morphology researchgate.net. While the initial effects of this compound solution and this compound-containing dispersions were similar, longer incubation showed a partial recovery in cells exposed to dispersions, whereas this compound solution induced apoptotic cell death researchgate.net.
Primary cell cultures, such as BMMs, are used to investigate specific cellular processes like osteoclastogenesis. In vitro osteoclastogenesis assays performed with BMMs have shown that this compound can suppress RANKL-stimulated osteoclastogenesis in a dose-dependent manner and inhibit the function of mature osteoclasts, as demonstrated by F-actin belts and pit formation assays nih.govresearchgate.net.
Macrophage Activation Assays
Macrophage activation assays are utilized to assess the anti-inflammatory properties of this compound. These assays typically involve stimulating macrophages with an activating agent, such as lipopolysaccharide (LPS), and then measuring the release of inflammatory mediators.
In macrophage activation tests using LPS-stimulated whole blood cells, this compound demonstrated distinct anti-inflammatory effects at concentrations of 0.1 and 1.0 mg/ml nih.govplos.orgfigshare.comresearchgate.net. Macrophages released significantly less IL-1β, IL-6, and IL-8 when incubated with this compound compared to stimulation with LPS alone nih.govplos.org. Conversely, the release of RANTES was significantly increased at a concentration of 1.0 mg/ml this compound nih.gov. These findings indicate that this compound can modulate the inflammatory response of macrophages.
A table summarizing the effects of this compound on cytokine release in LPS-stimulated macrophages is presented below:
| Cytokine | This compound Concentration (mg/ml) | Effect on Release (vs. LPS alone) | Significance (p-value) |
| IL-1β | 0.1, 1.0 | Decreased | < 0.001 nih.gov |
| IL-6 | 0.1, 1.0 | Decreased | < 0.01 nih.gov |
| IL-8 | 0.1, 1.0 | Decreased | < 0.001 nih.gov |
| RANTES | 1.0 | Increased | < 0.001 nih.gov |
This compound did not significantly affect cell viability in these assays at concentrations up to 0.1 mg/ml; however, at 1 mg/ml, there was an increase in the rate of dead cells, although this was still significantly lower than the cytotoxicity observed with hypertonic saline plos.org.
Studies on Receptor-Ligand Interactions in Cellular Systems
This compound has been investigated for its effects on receptor-ligand interactions in cellular systems, particularly in the context of immune responses. Research suggests that this compound can act as a non-specific blocker of certain receptor-mediated processes researchgate.netphysiology.org.
In vitro studies have demonstrated that this compound can block the binding of endotoxin (B1171834) (LPS) to murine macrophages and Chinese hamster ovary (CHO) cells expressing CD14, a key receptor involved in LPS recognition researchgate.netbioz.comnih.govuni-freiburg.deresearchgate.netfrontiersin.orgnih.govgoogle.com. This blockade of endotoxin binding to CD14-expressing cells is proposed as a mechanism by which this compound may prevent the reaction to endotoxin by desensitizing endotoxin-recognizing receptors researchgate.net.
Furthermore, this compound has been shown to block some antigen-antibody immune reactions mediated by receptors such as CD4 and HLA-DR researchgate.netnih.govnih.govuni-freiburg.deuni-freiburg.denih.govijmr.org.infrontiersin.orgresearchgate.net. However, it did not block CD8-mediated reactions researchgate.netijmr.org.inresearchgate.netozguryayinlari.comfrontiersin.org. The mechanism underlying this blockade of receptor-ligand interaction is thought to involve a hydrophobic association with the nonpolar groups of receptors, as detergents can change the conformation of proteins researchgate.net.
In Vivo Animal Model Systems for Pathophysiological Research
In vivo animal models are widely used to study the systemic effects of this compound and its potential in treating various pathological conditions. A prominent application of this compound in vivo is the induction of experimental hyperlipidemia, which serves as a model for studying lipid metabolism disorders and screening hypolipidemic agents wikipedia.orgwikipedia.orgselleckchem.comselleckchem.comresearchgate.netsemanticscholar.orgresearchgate.net.
A single intravenous injection of this compound at a dose of 400 mg/kg body weight in rats has been shown to induce hyperlipidemia characterized by three distinct phases: a sharp linear increase, followed by a slow linear increase, and finally a slow decrement of plasma lipids towards basal levels selleckchem.comselleckchem.com. This effect is attributed to this compound's ability to block plasma lipolytic activity, particularly the inhibition of lipoprotein lipase (B570770), which is crucial for the hydrolysis of plasma triglycerides selleckchem.comselleckchem.comresearchgate.net.
This compound-induced hyperlipidemic rat models are utilized to evaluate the effectiveness of potential hypolipidemic drugs by measuring their impact on lipid parameters such as total cholesterol (TC), triglycerides (TG), low-density lipoprotein (LDL), very low-density lipoprotein (VLDL), and high-density lipoprotein (HDL) researchgate.net. Studies have shown that various treatments can reduce the elevated levels of TC, TG, LDL, and VLDL and increase HDL levels in this model researchgate.net.
Beyond hyperlipidemia, in vivo models are also used to investigate other potential therapeutic effects of this compound. For instance, ovariectomized (OVX) mouse models, which mimic post-menopausal osteoporosis, have been used to study the effect of this compound on bone loss nih.govresearchgate.net. Research in this model demonstrated that this compound inhibits OVX-induced bone mass loss by suppressing osteoclast activity, although it had a limited effect on osteoblastic differentiation and mineralization nih.gov.
In the context of pulmonary research, in vivo studies in diabetic rats have shown that this compound can enhance the pulmonary absorption of rh-insulin and increase the absorption of inhaled insulin (B600854), potentially increasing its hypoglycemic effect when administered intratracheally selleckchem.comselleckchem.com.
Animal models have also been used to study the effects of this compound in the context of endotoxemia and sepsis. Studies in rabbits and rats have indicated that this compound can attenuate the pathological effects of endotoxin and reduce mortality following cecal ligation and puncture by blocking endotoxin receptor-ligand interactions researchgate.net. Investigations in awake sheep demonstrated that this compound was effective in inhibiting responses to intravenous endotoxin, suggesting its potential in preventing endotoxin-induced pulmonary and systemic responses physiology.org. The mechanism in this context is believed to involve the non-specific desensitization of intravascular macrophages physiology.org.
Endotoxemia and Systemic Inflammatory Response Models (e.g., Ovine, Rat)
This compound has been investigated for its effects in models of endotoxemia and systemic inflammatory response. Endotoxemia, caused by circulating lipopolysaccharide (LPS) from Gram-negative bacteria, can lead to systemic inflammatory response syndrome (SIRS) and multi-organ failure. physiology.orgresearchgate.net
In awake, instrumented sheep with chronic lung lymph fistulas, intravenous infusion of Escherichia coli endotoxin resulted in marked pulmonary vascular and systemic responses. Pre-treatment with this compound intravenously significantly inhibited these responses. This compound blocked 80-90% of the pulmonary responses and 70-90% of the systemic responses in these sheep. physiology.orgphysiology.org The detergent appeared to be effective immediately, with full effectiveness observed within 4 hours. physiology.org this compound inhibited the circulating concentration of TNF by over 90%. physiology.orgphysiology.org
Studies in rats with experimentally induced peritonitis and sepsis have also highlighted the protective effect of this compound, demonstrating improved survival. pagepress.orgnih.gov Research suggests that this compound may directly block the binding of endotoxin to macrophages, potentially preventing the activation of endotoxin-recognizing receptors and thus attenuating the reaction to endotoxin. pagepress.orgnih.gov
In an ovine experimental endotoxemia model using E. coli serotype O55:B5 LPS, this compound was evaluated for its anti-inflammatory effects in comparison to betamethasone (B1666872) and flunixin (B1672893) meglumine (B1676163). This compound acted as an anti-inflammatory mediator by decreasing pro-inflammatory cytokines and hepatic acute phase proteins (APPs), and by modulating oxidative enzyme activity. pagepress.org The efficacy of this compound was found to be significantly higher than betamethasone but lower than flunixin meglumine in this specific model. pagepress.orgpagepress.org
Models of Osteoporosis and Bone Loss (e.g., Ovariectomized (OVX) Mice)
This compound has been explored for its potential therapeutic effects in models of osteoporosis and bone loss, particularly in ovariectomized (OVX) mice, which serve as a model for post-menopausal osteoporosis. nih.govresearchgate.net
Research utilizing the OVX mouse model has demonstrated that this compound inhibits OVX-induced bone mass loss. nih.gov This effect is primarily attributed to the inhibition of osteoclast activity, with a limited effect observed on osteoblastic differentiation and mineralization. nih.gov
Histomorphometric and Immunohistochemical Analyses of Bone Tissue (e.g., TRAP staining, Von Kossa staining, Goldner's staining)
In the context of bone tissue analysis in OVX mouse models treated with this compound, various staining techniques are employed to assess cellular activity and tissue structure. TRAP (Tartrate-Resistant Acid Phosphatase) staining is used to evaluate osteoclast activity in vivo. researchgate.netnih.govresearchgate.net Von Kossa staining and micro computed tomography are utilized to assess histomorphometric parameters, providing information on bone mineralization and structure. researchgate.netnih.gov Goldner's staining is employed to evaluate osteoblast activity and the presence of osteoid (unmineralized bone matrix). researchgate.netnih.gov
Assessment of Osteoclast Activity Markers
Assessment of osteoclast activity markers provides insight into the cellular mechanisms by which this compound affects bone. In vitro studies have shown that this compound suppresses RANKL-stimulated osteoclastogenesis in a dose-dependent manner. researchgate.netnih.gov It also inhibits the function of mature osteoclasts, as demonstrated by F-actin belts and pit formation assays. researchgate.netnih.gov Molecular analyses indicate that this compound suppresses RANKL-stimulated NF-κB activation by inhibiting the degradation of IκBα, phosphorylation, and nuclear translocation of p65. researchgate.netnih.gov The MAPK signaling pathway is also suppressed by this compound. researchgate.netnih.gov The expression of osteoclastogenesis-associated markers is typically evaluated by techniques such as Real-time PCR. researchgate.netnih.gov
Hyperlipidemia and Atherosclerosis Induction Models (e.g., Wistar Rats, Mice)
This compound is widely used to induce hyperlipidemia in animal models, including Wistar rats and mice. medchemexpress.commedchemexpress.comresearchgate.netsciforum.netmedchemexpress.comresearchgate.netacs.orgresearchgate.net This hyperlipidemic state is characterized by elevated levels of plasma triglycerides and LDL-cholesterol, often accompanied by reduced HDL-cholesterol levels, mimicking a key risk factor for cardiovascular diseases like atherosclerosis. medchemexpress.comresearchgate.netmedchemexpress.com this compound induces hyperlipidemia by increasing hepatic cholesterol synthesis, partly through increased HMG-CoA reductase activity, and by disturbing lipolytic enzymes like lipoprotein lipases, which blocks the uptake of lipids from circulation into extra-hepatic tissues. medchemexpress.commedchemexpress.com
Long-Term Plasma Lipid and Lipoprotein Kinetics
Studies investigating the long-term kinetics of plasma lipids and lipoproteins after this compound injection in rats have revealed distinct phases. nih.govjcdr.netnih.gov Following intravenous injection, plasma lipids exhibit three phases. The early phase, lasting at least 6 hours, shows a linear and sharp increase in triglyceride concentration. nih.govjcdr.netnih.gov Total cholesterol and phospholipids (B1166683) also increase linearly during this phase. nih.govjcdr.net In the subsequent phase (around 48 hours), lipids continue to accumulate but at a slower rate, with triglyceride levels reaching approximately 3200 mg/dl, cholesterol around 586 mg/dl, and total phospholipids around 715 mg/dl. nih.govjcdr.netnih.gov The final phase, starting after approximately 5 days, shows a decrease in plasma lipid levels towards baseline. nih.govnih.gov
In terms of lipoproteins, serum lipoprotein electrophoresis in rats following this compound injection shows an increase in VLDL and LDL fractions and a simultaneous disappearance of the HDL fraction during the initial hours. nih.govnih.gov The VLDL levels decrease towards the normal range, preceding the reappearance of HDL over several days. nih.govnih.gov
In mice, a single intraperitoneal injection of this compound can significantly increase total cholesterol and triglyceride levels within 24 hours, often more than double the levels in control mice. sciforum.net The peak action for total cholesterol in Wistar rats following a single intraperitoneal dose has been observed at 72 hours, returning to baseline values afterwards.
| Time after this compound Injection | Plasma Triglyceride (mg/dl) (Mean ± SE) | Plasma Cholesterol (mg/dl) (Approximate) | Plasma Phospholipids (mg/dl) (Approximate) |
| Baseline | 66.3 ± 10.4 | 91.2 ± 8.5 | 92.7 ± 6.4 |
| Early Phase (up to 6 hours) | Linear increase (rate ~259.7 ± 8.1 mg/h.dl) | Linear increase | Linear increase |
| Middle Phase (1-2 days) | Up to ~3200 | Up to ~586 | Up to ~715 |
| Last Phase (after 5 days) | Decrease towards basal levels | Decrease towards basal levels | Decrease towards basal levels |
Note: Data compiled from general findings in rat models. Specific values may vary depending on the study design and animal characteristics. nih.govjcdr.netnih.gov
In mice, the combination of LPS and this compound has been shown to increase serum levels of total cholesterol (TC), triglycerides (TG), and low-density lipoprotein (LDL), promoting lipid accumulation in the aortic wall and accelerating the development of atherosclerosis. nih.gov
Assessment of DNA Damage and Genotoxicity in Tissues (e.g., Peripheral Blood, Liver, Kidney)
Studies have assessed DNA damage and genotoxicity in various tissues following this compound-induced hyperlipidemia. Using the comet assay to evaluate DNA strand breaks, increased DNA damage has been observed in the peripheral blood, liver, and kidney tissues of this compound-treated Wistar rats. medchemexpress.comresearchgate.netmedchemexpress.comebi.ac.uknih.govclinisciences.com However, the micronucleus assay in bone marrow did not show an increase in micronucleus frequency, suggesting a lack of mutagenic effects in this tissue. researchgate.netebi.ac.uknih.gov These findings indicate that this compound-induced hyperlipidemia can lead to genomic instability in certain tissues. researchgate.netebi.ac.uknih.gov
Histological analysis in hyperlipidemic rat models induced by this compound has revealed hepatocytic damage, including obvious fat vacuolation, dilated and congested hepatic veins, and hepatocytic necrosis. medchemexpress.commedchemexpress.comclinisciences.com
This compound is a nonionic liquid polymer utilized in various experimental models to investigate physiological and pathological processes, as well as to evaluate potential therapeutic interventions. Its applications in research include inducing hyperlipidemia and serving as a component in artificial surfactants used in studies of lung injury. The following sections detail its use in specific experimental designs and the findings obtained from these translational research models.
Histopathological Evaluation of Hepatic and Renal Tissues
Histopathological evaluation of liver and kidney tissues is a common method to assess organ damage in animal models. Studies utilizing this compound, particularly in the context of inducing hyperlipidemia, have included such evaluations. In hyperlipidemia models induced by this compound in rats, higher levels of creatinine (B1669602) and urea (B33335) were observed, suggesting kidney injury. nih.govresearchgate.net Histological alterations in the kidneys of animals exposed to certain substances, including heavy metals, have been shown to involve tubular necrosis, fibrosis, and changes in glomeruli. nih.gov Hepatic lesions observed in studies involving other compounds have included varying degrees of degeneration, congestion, and inflammation. plos.org this compound-induced hyperlipidemia in rats has been associated with increased DNA damage in the liver and kidney, as indicated by the comet assay. nih.govresearchgate.net While increased DNA damage was noted, micronucleus frequency did not increase, suggesting a lack of mutagenic effects in these studies. nih.govresearchgate.net
Research indicates that this compound treatment can lead to increased levels of plasma urea, creatinine, and bilirubin, which are indicators of potential kidney and liver effects. medchemexpress.commedchemexpress.com Histopathological examination in some studies involving this compound-induced hyperlipidemia has revealed changes in liver histology, including the presence of apoptotic cells, eosinophilic cytoplasm, and infiltration with inflammatory cells in mice. researchgate.net
Hyperoxic Lung Injury Models (e.g., Rat)
This compound has been investigated for its potential protective effects against hyperoxic lung injury, particularly in rat models. Hyperoxic lung injury, often induced by exposure to high concentrations of oxygen, leads to pulmonary damage characterized by inflammation and impaired gas exchange. frontiersin.orgnih.gov Studies have shown that intratracheal instillation of this compound in adult rats exposed to 100% oxygen can provide protection against lethal hyperoxic injury in a dose-dependent manner. tandfonline.comnih.gov This protective effect was observed even when this compound was administered up to 186 hours prior to oxygen exposure, suggesting a durable effect. tandfonline.comnih.gov
The mechanism of protection by this compound against hyperoxic lung injury does not appear to involve the induction of antioxidant enzymes such as superoxide (B77818) dismutase, glutathione (B108866) peroxidase, and catalase, as these enzyme activities were not increased in protected animals. tandfonline.comnih.gov Instead, it is hypothesized that this compound's prolonged half-life in the lung allows it to exert a direct protective mechanism, possibly functioning as a radical scavenger. tandfonline.comnih.gov this compound, along with other components of artificial surfactant, has demonstrated antioxidant activity in vitro by decreasing oxidized products in a hydroxyl radical-generating system. physiology.org In vivo studies in rats have shown that treatment with surfactant containing this compound was associated with reductions in measures of hyperoxic injury, including decreased pleural fluid volume and wet-to-dry lung weight ratios, as well as decrements in thiobarbituric acid-reactive products of lung tissue. physiology.org Mean survival time was also significantly increased in rats treated with surfactant or its components compared to saline-treated controls when exposed to 100% oxygen. physiology.org
Pharmacokinetic Profiling in Animal Organs (e.g., Lung)
Pharmacokinetic profiling of this compound in animal organs, such as the lung, provides insights into its distribution and persistence. Studies involving the intratracheal instillation of radiolabelled this compound in rats have shown that this compound has a prolonged half-life in the lung. tandfonline.comnih.gov This extended presence in the pulmonary tissue is considered important for its durable protective effects against hyperoxic lung injury. tandfonline.comnih.gov While specific quantitative data on this compound concentrations in different organs were not extensively detailed in the search results, general pharmacokinetic studies in rats involving other compounds delivered via nanomicelles containing components like lecithin (B1663433) and sodium oleate (B1233923) have shown varying organ distribution patterns, with notable accumulation in organs such as the liver, spleen, and lung. dovepress.com These studies highlight the importance of evaluating organ distribution to understand the pharmacological profile of a compound.
Evaluation of Enzyme Activities in Animal Plasma and Brain (e.g., AChE, MAO)
This compound's effects on enzyme activities in animal plasma and brain, particularly acetylcholinesterase (AChE) and monoamine oxidase (MAO), have been investigated. Studies in rats have shown that this compound can cause significant decreases in the activities of both AChE and MAO enzymes in plasma and brain tissue. medchemexpress.commedchemexpress.com
Research indicates that this compound (administered at 50 mg/kg) inhibited the activities of acetylcholinesterase and monoamine oxidase in the brain of rats. researchgate.net Inhibition of these enzymes can have various physiological effects, as AChE is crucial for the breakdown of the neurotransmitter acetylcholine, and MAO enzymes are involved in the metabolism of monoamine neurotransmitters like dopamine, serotonin, and norepinephrine. mdpi.comveteriankey.com Studies on the effects of various compounds on MAO and AChE activities are relevant in the context of neurological disorders and the development of potential therapeutic agents targeting these enzymes. mdpi.comresearchgate.netscispace.comsustaine.org
Tyloxapol in Advanced Drug Delivery and Pharmaceutical Formulations Research
Nonionic Surfactant-Based Vesicular Systems (Niosomes)
Niosomes are microscopic lamellar structures formed by the self-assembly of non-ionic surfactants, often with the inclusion of cholesterol or other lipids. mims.comnih.govlabsolu.ca These vesicles are structurally similar to liposomes but offer advantages such as enhanced stability and lower production costs. mims.comlabsolu.cafishersci.canih.gov Tyloxapol, as a non-ionic surfactant, can form such vesicular structures in aqueous solutions. fishersci.cawikipedia.org this compound-based niosomes are being investigated for their potential to encapsulate both hydrophilic and lipophilic drugs, facilitating controlled release and potentially improving therapeutic outcomes. mims.comnih.govmims.com
Fabrication Methodologies for this compound Niosomes (e.g., Thin-Film Hydration)
Various methods exist for the preparation of niosomes, with the choice of method influencing vesicle characteristics like size, lamellarity, and entrapment efficiency. labsolu.cafishersci.canih.gov A commonly employed technique for fabricating this compound niosomes is the thin-film hydration method. fishersci.canih.govwikipedia.orgwikipedia.orguni.lu This process typically involves dissolving this compound, along with other components such as cholesterol, in an organic solvent like chloroform. wikipedia.org The solvent is then evaporated under reduced pressure, often using a rotary evaporator, to create a thin lipid film deposited on the flask's inner surface. nih.govwikipedia.org Subsequently, this dry film is hydrated with an aqueous medium, sometimes with the aid of sonication, to form the niosomal vesicles. fishersci.cawikipedia.orguni.lu The temperature of the hydration medium is a critical factor, as it should ideally be above the gel-to-liquid phase transition temperature (Tc) of the surfactant to facilitate niosome formation. fishersci.ca
Encapsulation Efficiency and Physicochemical Characterization of Drug-Loaded Niosomes
The ability of niosomes to effectively encapsulate therapeutic agents is a crucial parameter evaluated through encapsulation efficiency (EE). EE is generally defined as the percentage of the drug successfully entrapped within the vesicles relative to the total amount of drug added during preparation. easychem.org Studies involving this compound niosomes have reported high encapsulation efficiencies for various drugs. For instance, high EE has been observed for nevirapine (B1678648) (NVP) encapsulated in this compound niosomes, with one formulation achieving 94.3% EE. wikipedia.org Similarly, high loading efficiencies have been reported for anti-tubercular drugs like rifampicin (B610482) (RIF), isoniazid (B1672263) (INH), and pyrazinamide (B1679903) (PZA) in this compound niosomes, with values reaching 97.95±0.2%, 98.89±0.2%, and 99.50±0.2%, respectively. mims.com
Physicochemical characterization of this compound niosomes is essential to understand their properties and predict their behavior in drug delivery. Key characteristics include particle size, size distribution (polydispersity index, PDI), zeta potential, and morphology. Studies have indicated that drug-loaded this compound niosomes can have a size around 150 nm. mims.com Transmission electron microscopy (TEM) is often used to visualize the morphology and size of the vesicles. mims.com The inclusion of cholesterol in the formulation can influence the encapsulation efficiency and other properties of the niosomes. fishersci.cawikipedia.org While some studies show little effect of cholesterol concentration on the entrapment of certain drugs like NVP, others highlight its role in membrane stability and rigidity, which can indirectly impact encapsulation. fishersci.cawikipedia.org
Here is a table summarizing encapsulation efficiency data for select drugs in this compound niosomes:
| Encapsulated Drug | Encapsulation Efficiency (%) | Reference |
| Nevirapine (NVP) | 94.3 | wikipedia.org |
| Rifampicin (RIF) | 97.95 ± 0.2 | mims.com |
| Isoniazid (INH) | 98.89 ± 0.2 | mims.com |
| Pyrazinamide (PZA) | 99.50 ± 0.2 | mims.com |
Controlled Release Kinetics of Therapeutic Agents from Niosomes (e.g., Fickian, Non-Fickian Diffusion)
One of the significant advantages of niosomal drug delivery systems is their potential to provide controlled and sustained release of encapsulated therapeutic agents. mims.comlabsolu.ca In vitro dissolution studies are commonly performed to evaluate the release behavior of drugs from this compound niosomes. mims.com Research has demonstrated that this compound niosomes can achieve sustained drug release. wikipedia.orgmims.com The mechanism of drug release from niosomal formulations can vary and is often analyzed using different kinetic models to determine if it follows Fickian or non-Fickian diffusion. mims.com Studies on this compound niosomes encapsulating anti-tubercular drugs, for instance, revealed that the release of isoniazid (INH) followed a Fickian diffusion mechanism, while the release of rifampicin (RIF) and pyrazinamide (PZA) exhibited a non-Fickian release mechanism. mims.com This indicates that the release kinetics are influenced by the specific drug encapsulated and the niosomal formulation properties.
Structural Location of Encapsulated Drugs within Niosomal Bilayers or Surface Adsorption
Understanding the location of the encapsulated drug within the niosome structure is crucial for predicting its release behavior and interaction with the vesicular membrane. Drugs can be localized within the aqueous core, partitioned into the hydrophobic bilayer, or adsorbed onto the surface of the niosome. mims.com Techniques such as photoluminescence quenching measurements can be employed to investigate the structural location of drugs within this compound niosomes. wikipedia.orgmims.com Research using this method has shown that the location can be drug-dependent. For example, studies with anti-tubercular drugs indicated that rifampicin (RIF) and isoniazid (INH) were primarily located within the niosome bilayer, while pyrazinamide (PZA) was mainly adsorbed onto the surface head groups. mims.com This differential localization can contribute to the observed variations in encapsulation efficiency and release kinetics of different drugs from the same niosomal formulation.
Stability Investigations of Niosomal Formulations (e.g., Calorimetric Studies)
The stability of niosomal formulations is a critical factor for their successful translation into pharmaceutical products, ensuring that the vesicles maintain their structural integrity and drug encapsulation efficiency over time and under various storage conditions. nih.govlabsolu.ca Stability investigations of this compound niosomes often involve assessing changes in vesicle size, size distribution, and entrapment efficiency over defined periods and temperatures. nih.govmims.com Calorimetric studies, such as Differential Scanning Calorimetry (DSC), are valuable tools for investigating the thermal behavior and structural changes within the niosomal membrane, providing insights into the stability of the formulation. labsolu.cawikipedia.org DSC can be used to study the effect of components like cholesterol on the gel-to-liquid phase transition of the surfactant bilayer, which is related to membrane fluidity and stability. wikipedia.org An increase in cholesterol concentration is known to influence this transition and can contribute to the formation of less leaky and more stable niosomes. fishersci.cawikipedia.org Studies have utilized DSC to monitor formulations with varied cholesterol concentrations to explore structural changes in this compound niosomes. wikipedia.org Fourier Transform Infrared (FTIR) spectroscopy can also be used to assess the compatibility of the encapsulated drug with the niosome excipients, providing further information relevant to formulation stability. labsolu.camims.com
Data Table: Effect of Cholesterol Ratio on Nevirapine Encapsulation in this compound Niosomes
| This compound/Cholesterol Molar Ratio | Encapsulation Efficiency (%) | Reference |
| 1:0.1 | 94.3 | wikipedia.org |
| 1:0.25 | Slight increase (data not shown, stated as trivial) | wikipedia.org |
| 1:0.5 | Decrease (data not shown, stated as slight) | wikipedia.org |
Note: Specific numerical data for the slight increase and decrease in encapsulation efficiency at 1:0.25 and 1:0.5 ratios were not provided in the source, only the qualitative observation.
Enhancement of Bioavailability and Permeation in Drug Delivery
This compound's properties extend beyond its role in forming vesicular systems, contributing to the enhancement of drug bioavailability and permeation in various delivery contexts. As a nonionic surfactant, this compound is recognized for its ability to improve the dispersion and absorption of APIs, leading to better therapeutic efficacy. wikipedia.org This is particularly relevant for poorly water-soluble drugs. wikipedia.org
Beyond its general surfactant properties, research has explored the specific impact of this compound on drug permeation across biological barriers. For instance, the addition of this compound to brinzolamide (B135381) nanocrystal formulations significantly improved the intraocular penetration of brinzolamide. wikipedia.org This enhanced permeation contributed to a stronger intraocular pressure-reducing effect in a rabbit model, suggesting this compound's potential to improve the delivery of drugs to specific tissues. wikipedia.org
Furthermore, this compound has been investigated in conjunction with other advanced delivery strategies to enhance bioavailability and achieve targeted delivery. One study explored a triple approach combining a lipophilic drug shift, nanoliposomes, and this compound injection to enhance the hepatic targeting of 5-fluorouracil (B62378) (5-FU). nih.gov The injection of this compound was used to induce temporary hyperlipidemia, creating a lipophilic environment that promoted the loading of the lipophilically modified 5-FU into very-low-density lipoprotein (VLDL) and low-density lipoprotein (LDL) in vivo. nih.gov This strategy resulted in improved pharmacokinetic parameters and enhanced hepatic targeting of the drug, highlighting this compound's role in facilitating endogenous lipoprotein-mediated drug delivery and improving bioavailability. nih.gov These findings underscore the versatility of this compound as an excipient not only for formulating drug delivery systems like niosomes but also for directly influencing drug absorption and distribution to enhance therapeutic outcomes. wikipedia.orgwikipedia.orgnih.gov
Strategies for Ocular Drug Permeation Enhancement
This compound has been investigated for its role in improving drug permeation in ocular drug delivery systems. As a non-ionic surfactant, it functions as a wetting agent and solubilizer, which can enhance drug solubility and retention on the ocular surface. researchgate.net Research suggests that surfactants like this compound can integrate into the phospholipid bilayer of corneal epithelial cells, forming mixed micelles with phospholipids (B1166683). This interaction may induce solubilization of the cell membrane, thereby improving drug permeability across the cornea. researchgate.net
Studies have shown that the inclusion of this compound in ophthalmic formulations can increase the permeation of certain drugs through the cornea. For instance, in vitro permeation studies demonstrated that substituting other surfactants with this compound in travoprost-containing ophthalmic solutions increased the permeation of travoprost (B1681362) through human and porcine corneas, approximately doubling the amount permeated within the first two hours. google.com This effect was not attributed to corneal injury. google.com this compound has also been shown to produce transparent formulations at relatively low concentrations (60% of the surfactant-lipid mixture in one study), indicating enhanced stabilization capabilities in ocular formulations like nanostructured lipid carriers (NLC). nih.gov Its ultra-low micellization point (0.018 mM) compared to its corresponding monomeric surfactant (Triton X-100, CMC: 0.22 mM), combined with higher surface tension lowering abilities, may contribute to the production of less-toxic NLCs. nih.gov The addition of this compound to brinzolamide nanocrystal formulations has also been shown to further improve the intraocular penetration of brinzolamide and demonstrate a stronger effect in reducing intraocular pressure in a rabbit hypertensive model compared to a commercial product. nih.gov
Facilitation of Pulmonary Absorption for Biologics (e.g., Recombinant Human Insulin)
This compound, particularly as a component of artificial pulmonary surfactant substitutes like phospholipid hexadecanol (B772) this compound (PHT), has been explored for its potential to enhance the pulmonary absorption of biologics such as recombinant human insulin (B600854). mq.edu.auresearchgate.netresearchgate.net Natural pulmonary surfactants and their artificial counterparts like PHT have been tested as absorption enhancers for promoting the absorption of recombinant human insulin from the lung in diabetic rat models. mq.edu.auresearchgate.netresearchgate.netnih.gov
In vivo studies in diabetic rats demonstrated that PHT, as well as natural pulmonary surfactant, significantly decreased serum glucose levels when administered intratracheally with recombinant human insulin. jst.go.jp The hypoglycemic effect persisted for approximately 5 hours after the nadir. jst.go.jp Higher doses of recombinant human insulin (20 U/kg) with PS or PHT resulted in the highest area above the curves (AAC) of serum glucose levels versus time. jst.go.jp The AAC from PS- or PHT-loaded recombinant human insulin was 2-3 times greater than formulations without these enhancers, and the pharmacological availability (PA%) increased by 1.3-2 fold. jst.go.jp This indicates that the extent of pulmonary absorption of insulin from particles containing PS or PHT was significantly higher. jst.go.jp Furthermore, PHT did not alter the activity of lactate (B86563) dehydrogenase (LDH), alkaline phosphatase (AKP), and N-acetyl-β-D-glucoaminidase (NAG) in bronch fluid, which are indicators of acute lung cell toxicity. jst.go.jp These findings suggest that PHT, containing this compound, is a promising absorption enhancer for the pulmonary delivery of large molecule drugs like recombinant human insulin. researchgate.netjst.go.jp
Interactive Data Table 1: Effect of PHT on Recombinant Human Insulin Absorption in Diabetic Rats
| Formulation Component | Dose (U/kg rh-insulin) | AAC₀₋₃₆₀ ₘᵢₙ (relative to control) | PA% (fold increase) |
| Without PHT | 20 | 1 | 1 |
| With PHT | 20 | 2-3 | 1.3-2 |
Data derived from research on the effect of phospholipid hexadecanol this compound (PHT) on recombinant human insulin absorption in diabetic rats. jst.go.jp
Role as an Excipient and Stabilizing Agent in Formulations
This compound is widely recognized as a pharmaceutical excipient due to its solubilizing, emulsifying, and stabilizing properties. gangwalhealthcare.comdrugpatentwatch.com These characteristics make it valuable in formulating challenging active pharmaceutical ingredients (APIs) and enhancing drug delivery systems. gangwalhealthcare.com
Stabilization of Proteins in Lyophilization Processes (e.g., Spray Freeze-Dried Insulin)
This compound has been shown to improve the stability of proteins, such as insulin, during lyophilization processes, particularly in spray freeze-drying (SFD). taylorandfrancis.commdpi.com The use of this compound as a surfactant along with excipients like lactose (B1674315) can increase protein stability in spray freeze-dried insulin compared to conventional freeze-drying. taylorandfrancis.com In spray freeze-dried insulin preparations containing this compound and lactose as lyoprotectants, the concentration of the covalent dimer form of insulin was minimally affected, and the preparations showed little degradation, indicating stability comparable to unprocessed native insulin. mdpi.com SFD is considered advantageous over traditional freeze-drying as it can produce powders with desired density and particle size distribution, and the rapid freezing involved minimizes undesirable effects like ice crystallization and phase separation. mdpi.comnih.gov
Emulsification and Suspension Stabilization Properties
This compound's amphiphilic nature makes it an effective emulsifier and suspension stabilizer. ontosight.aigangwalhealthcare.com It is ideal for creating oil-in-water emulsions in various formulations. gangwalhealthcare.com this compound can prevent aggregation and sedimentation in liquid formulations, ensuring consistency. gangwalhealthcare.com In the stabilization of triglyceride nanoparticles, the addition of a co-surfactant like this compound can prevent gelling that might occur when using only phospholipids. taylorandfrancis.com This gelling phenomenon is attributed to the instability of nanoparticles upon crystallization. taylorandfrancis.com this compound's ability to produce transparent formulations at relatively low concentrations also highlights its enhanced stabilization capabilities in systems like nanostructured lipid carriers. nih.gov
Application in Gene Transfer and Transfection Technologies
This compound has been investigated for its potential application in gene transfer and transfection technologies, particularly in enhancing the efficiency of non-viral gene delivery methods. ontosight.aistxip.org
Dendrimer-Mediated Gene Transfer Enhancement
Research has indicated that this compound can enhance dendrimer-mediated gene transfer in eukaryotic cells. taylorandfrancis.comstxip.orgnih.gov Studies examining the effect of synthetic lung surfactants on dendrimer-mediated transfection revealed that this compound, a nonionic surfactant component of some synthetic lung surfactants like Exosurf, was responsible for this enhancement. taylorandfrancis.comnih.gov The mechanism proposed for this compound's effect is an increase in cell membrane porosity, which facilitates DNA uptake. taylorandfrancis.comnih.gov In vitro studies demonstrated that Exosurf significantly enhanced dendrimer-luciferase plasmid transfection in various cell lines, including primary normal human bronchial/tracheal epithelial cells (NHBE), where luciferase expression increased up to 40-fold. nih.gov In human T cell leukemia Jurkat cells, the transfection rate improved significantly from 10% to 90% of cells within 24 hours after transfection in the presence of Exosurf. nih.gov These findings suggest that this compound can act as a powerful enhancer for dendrimer-mediated gene transfer in vitro. nih.gov
Interactive Data Table 2: Effect of Exosurf (containing this compound) on Dendrimer-Mediated Transfection
| Cell Line | Transfection Enhancement (relative increase in luciferase expression) | Increase in Transfection Rate (Jurkat cells, 24h) |
| Primary Normal Human Bronchial/Tracheal Epithelial Cells (NHBE) | Up to 40-fold | Not specified |
| Human T Cell Leukemia Jurkat cells | Not specified | From 10% to 90% |
Data derived from research on the enhancement of dendrimer-mediated transfection using synthetic lung surfactant Exosurf. nih.gov
Modulation of Cell Membrane Porosity for DNA Uptake
Research into advanced drug delivery and pharmaceutical formulations has explored the potential of various compounds to enhance the cellular uptake of therapeutic molecules, including DNA for gene therapy applications. This compound, a nonionic surfactant, has demonstrated properties that can influence cell membrane characteristics, thereby potentially modulating the entry of genetic material into cells.
Studies investigating the effect of synthetic lung surfactants on gene transfer have identified this compound as a component capable of enhancing DNA uptake. For instance, research examining the effect of Exosurf, a synthetic lung surfactant, on dendrimer-mediated transfection in eukaryotic cells found that this compound was responsible for the observed enhancement of gene transfer. This effect was attributed to increased cell membrane porosity and subsequent DNA uptake nih.govtaylorandfrancis.comresearchgate.net.
In one study, the synthetic lung surfactant Exosurf significantly improved dendrimer-luciferase plasmid transfection across several cell lines, showing particular effectiveness in primary cells. Luciferase expression saw a substantial increase, up to 40-fold, in primary normal human bronchial/tracheal epithelial cells (NHBE). Flow cytometric analysis of the human T cell leukemia Jurkat cell line revealed a significant improvement in the transfection rate, increasing from 10% to 90% of cells within 24 hours post-transfection nih.gov. Analysis of Exosurf's components indicated that this compound was the key contributor to this enhancement, facilitating increased cell membrane porosity and DNA uptake nih.govtaylorandfrancis.comresearchgate.net.
While this compound alone demonstrated an increase in luciferase activity in A549 cells by 45%, the enhancement observed with Exosurf (156% increase) was significantly greater, suggesting a potential synergistic effect among the components present in Exosurf physiology.org. The mechanism by which Exosurf enhances gene transfer may involve enhanced endocytosis, interaction with fiber receptors, endosome disruption, or increased transgene expression. Studies conducted at different temperatures (4°C vs. 37°C) suggest that Exosurf enhances the rate of adenovirus fluid phase endocytosis into epithelial cells physiology.org.
The interaction of this compound with cell membranes is a critical aspect of its influence on DNA uptake. As a surfactant, this compound can interact with the lipid bilayer of the cell membrane. This interaction can lead to alterations in membrane fluidity and permeability researchgate.net. Increased membrane porosity, as suggested by research, would theoretically allow for greater passage of DNA molecules into the cell cytoplasm nih.govtaylorandfrancis.comresearchgate.net. However, the concentration and duration of this compound exposure are crucial, as higher concentrations or longer incubation times have been shown to induce cytotoxicity and even apoptotic cell death in certain cell lines researchgate.netresearchgate.netnih.gov. The cytotoxicity of this compound can potentially be mitigated by the addition of non-toxic lipids like DPPC, which can attenuate the interaction of this compound with the cell membrane researchgate.netnih.gov.
The ability of this compound to modulate cell membrane properties highlights its potential as an excipient in gene delivery systems, particularly in enhancing the cellular internalization of DNA. Further research is needed to fully understand the complex interactions between this compound, cell membranes, and various gene delivery vectors, as well as to optimize its use for efficient and safe DNA uptake in different cell types and therapeutic applications.
Research Findings on this compound's Effect on Transfection Efficiency
| Cell Line | Delivery System | This compound Effect on Transfection Efficiency | Notes | Source |
| Primary Normal Human Bronchial/Tracheal Epithelial Cells (NHBE) | Dendrimer + Luciferase plasmid | Up to 40-fold increase in luciferase expression | This compound identified as the responsible component for enhancement. | nih.gov |
| Human T cell leukemia Jurkat cell line | Dendrimer + Luciferase plasmid | Transfection rate increased from 10% to 90% | Effect attributed to increased cell membrane porosity and DNA uptake. | nih.govtaylorandfrancis.com |
| A549 cells | Adenovirus | 45% increase in luciferase activity | This compound alone; Exosurf showed greater enhancement (156%). | physiology.org |
| Adult mouse lung (in vivo) | Naked plasmid DNA | Significantly reduced CAT and Luc expression | Delivered in Exosurf suspension; this compound showed inhibitory effects. | nih.gov |
Broader Research Implications and Future Directions
Development of Novel Pharmacological Agents and Therapeutic Modalities (e.g., for Osteoporosis, Inflammatory Conditions)
Research indicates that Tyloxapol possesses diverse pharmacological activities, including anti-inflammatory and antioxidant properties nih.govresearchgate.net. These properties suggest its potential in the development of novel therapeutic agents.
One area of investigation is the potential of this compound as a therapeutic treatment for osteoporosis. Studies have shown that this compound can suppress osteoclastogenesis in vitro and ovariectomized-induced bone loss in vivo by restraining NF-κB and MAPK activation nih.gov. This research is considered pioneering and could pave the way for this compound as a drug candidate for osteoclastogenic diseases like osteoporosis nih.gov. Over-activation of osteoclasts is a principal pathogenesis of osteoporosis, and this compound has been shown to inhibit osteoclast activity in a mouse model of osteoporosis nih.gov.
Furthermore, this compound has been reported to alleviate inflammation by inhibiting the NF-κB pathway nih.gov. While the exact molecular mechanism of this compound during osteoclastogenesis was previously uncertain, studies have aimed to examine its effect on osteoclast formation and explore the underlying action mechanism nih.gov.
In addition to osteoporosis, this compound's anti-inflammatory properties suggest potential in treating inflammatory conditions nih.govresearchgate.net. Although some studies on the anti-inflammatory effects in specific conditions like COPD have had limitations in sample size, in vitro analyses have confirmed its significant anti-inflammatory properties researchgate.net.
Q & A
Q. What preclinical models best recapitulate this compound’s effects on lipid metabolism?
- Methodological Answer: Employ Triton WR1339-induced hyperlipidemia in rats. Measure plasma lipoprotein lipase (LPL) activity and triglyceride clearance. Use knockout models (e.g., LPL-deficient mice) to isolate this compound’s lipid-scavenging vs. LPL-inhibitory effects .
Methodological Considerations for Data Contradictions
Q. How should researchers address conflicting results between sputum weight and lung function parameters in COPD trials?
Q. What experimental designs mitigate carryover effects in this compound crossover studies?
- Methodological Answer: Include washout periods ≥3 weeks between treatment phases. Perform baseline sputum/lung function measurements pre- and post-washout. Statistically adjust for residual effects using crossover ANOVA or GEE models .
Novel Applications and Future Directions
Q. How can this compound’s potential in osteoporosis treatment be explored?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
